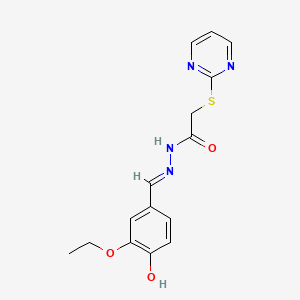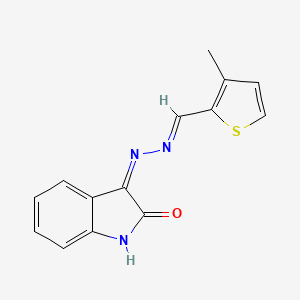![molecular formula C22H30N2O3 B6099843 5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide](/img/structure/B6099843.png)
5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide, also known as MPFF, is a synthetic compound that has been widely investigated for its potential use in scientific research. This compound has been found to have a number of interesting biochemical and physiological effects, and has been shown to interact with a variety of different receptors and signaling pathways. In
Wirkmechanismus
The exact mechanism of action of 5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide is not fully understood, but it is thought to interact with a number of different receptors and signaling pathways in the brain and other tissues. This compound has been found to bind to the mu-opioid receptor, as well as the sigma-1 receptor, which is involved in the regulation of mood and behavior. This compound has also been found to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and depression-like behaviors, as well as to improve cognitive function and memory. This compound has also been found to reduce inflammation and modulate the immune system, which may have potential applications in the treatment of autoimmune disorders and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide in scientific research is that it is a well-established compound with a known synthesis method. This makes it relatively easy to produce in large quantities for use in experiments. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of exciting future directions for research on 5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide. One area of interest is in the development of new drugs that are based on the structure of this compound, which may have improved efficacy and fewer side effects. Another area of interest is in the development of new animal models to study the effects of this compound on different systems and pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify new therapeutic applications for this compound.
Synthesemethoden
The synthesis of 5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide involves the reaction of N-methylpiperidine with 3-phenylpropyl bromide, followed by the addition of furfuryl alcohol and sodium hydride. The resulting compound is then purified using column chromatography to yield this compound as a white crystalline solid. This synthesis method has been well-established in the literature, and has been used to produce this compound in large quantities for use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-furamide has been investigated for its potential use in a number of different scientific research applications. One of the most promising areas of research has been in the field of neuroscience, where this compound has been found to interact with a variety of different receptors and signaling pathways that are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential use in the treatment of addiction, as well as for its ability to modulate the immune system and reduce inflammation.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-23(22(25)21-13-12-20(27-21)17-26-2)19-11-7-15-24(16-19)14-6-10-18-8-4-3-5-9-18/h3-5,8-9,12-13,19H,6-7,10-11,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMSYHFNLIRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)

![1-(2-chlorobenzyl)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6099784.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6099793.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6099804.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6099806.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6099811.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6099813.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6099814.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6099821.png)
![4-bromo-2-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B6099838.png)
![2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099846.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylbenzamide](/img/structure/B6099853.png)